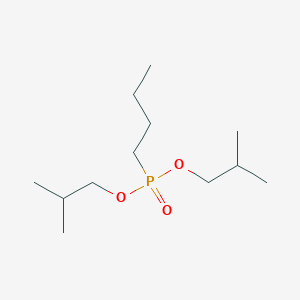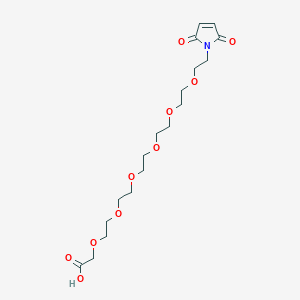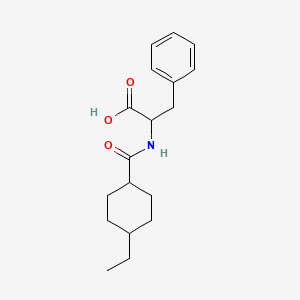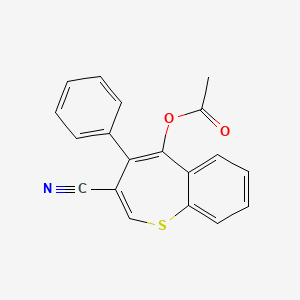![molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is a modified nucleoside synthon. . The compound is characterized by the presence of an azido group at the 3’ position and a benzoyl group at the N6 position of the adenine base.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotectionThe benzoyl group is then introduced at the N6 position using benzoyl chloride under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of automated synthesis equipment to streamline the process .
化学反応の分析
Types of Reactions
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:
Nucleophilic substitution: The azido group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Major Products Formed
Nucleophilic substitution: Various substituted nucleosides depending on the nucleophile used.
Reduction: 3’-Amino-N6-benzoyl-2’,3’-dideoxyadenosine.
Hydrolysis: N6-Benzoyl-2’,3’-dideoxyadenosine
科学的研究の応用
Chemistry: Used as a building block for the synthesis of other nucleoside analogues.
Biology: Studied for its ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its anticancer potential by inhibiting DNA synthesis in cancer cells.
Industry: Potential use in the development of antiviral and anticancer drugs
作用機序
The mechanism of action of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves its phosphorylation to form the corresponding monophosphate, which inhibits the synthesis of RNA. This inhibition occurs through the compound’s action on ribonucleotide reductase, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used as an antiviral drug.
2’,3’-Dideoxyinosine (ddI): A nucleoside analogue used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another nucleoside analogue with antiviral properties.
Uniqueness
3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine is unique due to the presence of both the azido and benzoyl groups, which confer distinct chemical properties and biological activities.
特性
分子式 |
C17H16N8O3 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27) |
InChIキー |
YTFBISSPQNGWPJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)



![2-Chloro-3-[({[(2,3-dichlorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B12084371.png)







